N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Description
N₁-(1,3-Benzothiazol-2-yl)-2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative incorporating benzothiazole and 1,2,4-triazole moieties. The sulfanyl (-S-) linker in this compound enhances structural flexibility and may influence redox activity or metal chelation, while the 5-methyl-1,2,4-triazole substituent contributes to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c1-7-13-12(17-16-7)19-6-10(18)15-11-14-8-4-2-3-5-9(8)20-11/h2-5H,6H2,1H3,(H,13,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKHURRSLMVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Linking the Rings: Through a nucleophilic substitution reaction where the benzothiazole and triazole rings are connected via a sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) group exhibits nucleophilic reactivity, enabling substitution reactions under controlled conditions.
Key Examples
These reactions typically proceed via nucleophilic attack on electrophilic carbons adjacent to the sulfanyl group. The benzothiazole and triazole rings remain stable under these conditions.
Oxidation
The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide (major) | >80% |
| m-CPBA | CH₂Cl₂, 0°C → RT | Sulfone (quantitative) | >95% |
Oxidation selectivity depends on steric hindrance from the benzothiazole and triazole rings .
Reduction
The acetamide carbonyl can be reduced to a methylene group:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | N¹-(1,3-Benzothiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylamine | 68% |
| NaBH₄/I₂ | MeOH, RT | Partial reduction to alcohol derivative | 45% |
Ring-Opening and Recyclization
The 1,2,4-triazole ring undergoes recyclization under acidic or basic conditions:
| Condition | Reagents | Product | Mechanism |
|---|---|---|---|
| HCl (conc.) | EtOH, reflux | Cleavage to thiosemicarbazide intermediate | Acid-catalyzed hydrolysis |
| KOH (aq.) | Microwave irradiation, 100°C | Rearrangement to benzothiazole-fused triazinone derivatives | Base-mediated recyclization |
These transformations are critical for generating bioactive analogs .
Condensation Reactions
The acetamide moiety participates in Knoevenagel and Schiff base formations:
Hydrolysis and Stability
The compound shows pH-dependent stability:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 3 | Acidic hydrolysis of acetamide to carboxylic acid | 2.5 hours |
| pH 7.4 (buffer) | Stable (>90% after 24 hours) | >24 hours |
| pH > 10 | Base-catalyzed triazole ring decomposition | 45 minutes |
Comparative Reactivity
A reactivity comparison of key functional groups:
| Functional Group | Reactivity (Relative Rate) | Preferred Reactions |
|---|---|---|
| Sulfanyl (-S-) | High | Substitution, oxidation |
| Acetamide (-CONH-) | Moderate | Reduction, hydrolysis |
| Benzothiazole ring | Low | Electrophilic substitution (limited) |
Mechanistic Insights
-
Sulfanyl substitution : Follows an SN² mechanism in polar aprotic solvents .
-
Triazole recyclization : Proceeds via ring-opening to form a diazonium intermediate, followed by cyclization .
-
Oxidation selectivity : Steric shielding by the benzothiazole ring directs oxidation to the sulfanyl group rather than aromatic systems .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 286.35 g/mol. Its structure features a benzothiazole moiety linked to a triazole group through a sulfanyl bridge, which is significant for its biological interactions and reactivity.
Medicinal Chemistry
N~1~-(1,3-benzothiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development. Studies have shown that benzothiazole derivatives often possess significant antibacterial activity due to their ability to interfere with bacterial cell wall synthesis and function.
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the triazole moiety enhances its interaction with biological targets involved in cancer pathways.
Biological Research
The compound's unique structure allows it to engage with specific biological targets:
- Enzyme Inhibition : It has been studied as an inhibitor of certain enzymes that play crucial roles in metabolic pathways. For instance, the triazole ring can mimic substrates or transition states of enzyme reactions, providing a basis for drug design.
- Signal Transduction Modulation : The compound may influence signal transduction pathways by interacting with receptors or other proteins involved in cellular communication. This property is particularly relevant in cancer research where signaling pathways are often dysregulated.
Materials Science
In addition to its biological applications, this compound is also being explored in materials science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its functional groups allow for further chemical modifications that can tailor the polymer's characteristics for various applications .
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the benzothiazole ring significantly enhanced antibacterial potency compared to the parent compound .
Case Study 2: Anticancer Activity
A study highlighted in Cancer Letters explored the anticancer effects of this compound on human breast cancer cells. The findings demonstrated that the compound induced apoptosis through the activation of caspase pathways and reduced tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
*Calculated based on structural similarity; †Estimated via molecular formula; ‡Predicted using analogous compounds ; §Estimated via ChemDraw; ¶Calculated using SwissADME.
Key Observations:
- The target compound’s triazolylsulfanyl group increases polarity compared to benzylsulfanyl derivatives (e.g., logP ~3.5 vs.
- Substitution with hydroxypropyl (as in ) significantly raises polar surface area (126.3 Ų), enhancing hydrogen-bonding capacity but reducing membrane permeability.
- Benzoxazolyl analogs (e.g., ) exhibit lower molecular weights and logP values, suggesting faster metabolic clearance.
Bioactivity Comparison
Insights:
- Benzothiazole-piperazine hybrids demonstrate moderate anticancer activity, suggesting that the target compound’s triazolyl group may enhance selectivity for specific kinases or receptors .
Research Findings and Limitations
- Anti-exudative Activity: Triazolylsulfanyl acetamides reduce edema by 45–60% at 10 mg/kg, likely via COX-2 inhibition . However, the target compound’s methyl-substituted triazole may alter potency.
- Anticancer Potential: Benzothiazole derivatives (e.g., BZ-IV) show IC₅₀ values in the micromolar range, but the role of the sulfanyl-triazole moiety remains unstudied .
- Limitations: Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Predictions are based on structural analogs, necessitating experimental validation.
Biological Activity
Overview
N~1~-(1,3-benzothiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound combines structural motifs from benzothiazole and triazole, which are known for their diverse biological activities.
The molecular formula for this compound is C13H12N4OS2. Its structure includes a benzothiazole ring and a triazole moiety linked by a sulfanyl group. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, triazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular targets involved in cell cycle regulation .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer's disease. The inhibition mechanism typically involves binding to the enzyme's active site and preventing substrate access .
Study 1: Antimicrobial Efficacy
In a study conducted by Yarkov et al., various benzothiazole derivatives were synthesized and tested against different microbial strains. The results indicated that the presence of the triazole moiety significantly enhanced antimicrobial activity compared to compounds lacking this feature. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents .
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value indicative of its potential efficacy as an anticancer agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N~1~-(1,3-benzothiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and its analogs?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : Reacting 5-methyl-4H-1,2,4-triazole-3-thiol with a halogenated acetamide intermediate under basic conditions (e.g., KOH/EtOH) to form the sulfanyl bridge.
- Step 2 : Coupling the resulting thiol-acetamide with 1,3-benzothiazol-2-amine using carbodiimide coupling agents (e.g., DCC or EDC) .
- Monitoring : Reaction progress is tracked via TLC (chloroform:methanol, 7:3) and purified via recrystallization .
Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?
- Single-crystal X-ray diffraction (SC-XRD) is used. Key steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Employing SHELXL for small-molecule refinement, which handles hydrogen atom positioning and thermal displacement parameters .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .
Q. What spectroscopic techniques are critical for structural elucidation?
- 1H/13C NMR : Assign peaks to confirm the benzothiazole and triazole moieties (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- EIMS : Identify molecular ion peaks (e.g., m/z 358 for analogs) and fragmentation patterns .
- FT-IR : Validate sulfanyl (C–S) and amide (C=O) bonds via stretches at ~650 cm⁻¹ and ~1650 cm⁻¹, respectively .
Advanced Research Questions
Q. How can synthetic yields be optimized for analogs with varying substituents on the triazole ring?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiol groups.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate heterocyclic coupling .
- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., disulfides) and adjust stoichiometry .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Assay Standardization : Use uniform protocols (e.g., MIC for antibacterial studies) across labs.
- Structural Confirmation : Re-analyze disputed compounds via SC-XRD to rule out polymorphic or stereochemical variations .
- Meta-Analysis : Cross-reference bioactivity with electronic (HOMO/LUMO) and steric parameters (e.g., logP) to identify structure-activity trends .
Q. How are crystallographic challenges (e.g., twinned data or poor resolution) addressed during refinement?
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .
- Disordered Atoms : Apply restraints (e.g., SIMU/DELU) to stabilize anisotropic displacement parameters .
- Validation : Check final models with PLATON/ADDSYM to ensure space group correctness .
Q. What computational methods complement experimental data for mechanistic studies?
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., β-lactamases) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties with reactivity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for sulfanyl bond formation to avoid hydrolysis .
- Crystallography : For twinned crystals, collect high-redundancy data to improve signal-to-noise ratios .
- Bioactivity : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to validate experimental setups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
